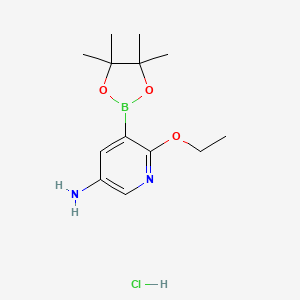![molecular formula C14H21BN2O3 B7956935 N-Methyl-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7956935.png)
N-Methyl-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a boronic acid derivative with a pyridine ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2-aminopyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a methylating agent such as methyl iodide.
Amidation Reaction: The resulting boronic acid derivative can then undergo amidation with acetic anhydride to form the final product.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch reactor where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired product.
Purification: The crude product can be purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced boronic acid derivatives.
Substitution Products: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of boronic acid derivatives and their applications in cross-coupling reactions. Biology: It can be used in biological studies to investigate the role of boronic acids in biological systems. Medicine: Industry: It is used in the chemical industry for the synthesis of various boronic acid derivatives and their applications in material science.
Mécanisme D'action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with various biological targets. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure with a pyrazole ring instead of a pyridine ring.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with a boronic acid group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative with an isopropoxy group.
Propriétés
IUPAC Name |
N-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-10(18)17(6)12-9-7-8-11(16-12)15-19-13(2,3)14(4,5)20-15/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIBWVWGUGZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Propyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956868.png)
![N-Cyclopropyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956874.png)

![Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B7956877.png)
![5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7956891.png)
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B7956900.png)
![8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7956901.png)


![N-[(4-Methoxyphenyl)methyl]-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B7956933.png)




